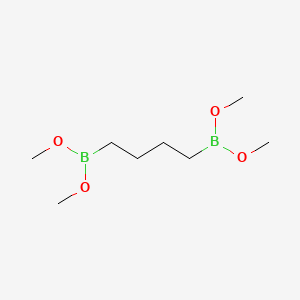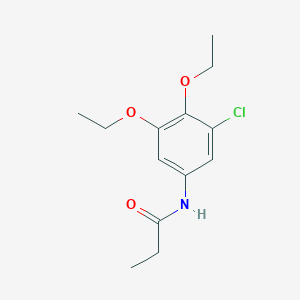![molecular formula C20H15N3O2 B14359056 5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one CAS No. 90377-54-1](/img/structure/B14359056.png)
5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of amino, hydroxyl, and hydrazinylidene functional groups attached to a naphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one typically involves the condensation of 5-amino-1-naphthaldehyde with 5-hydroxynaphthalen-1-ylhydrazine under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The hydrazinylidene group can be reduced to hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated products.
Applications De Recherche Scientifique
5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its biological activity. Additionally, its ability to undergo redox reactions and form reactive intermediates plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one: Lacks the hydroxyl group, which affects its reactivity and applications.
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester: Contains a different core structure, leading to distinct properties and uses.
Uniqueness
The presence of both hydroxyl and hydrazinylidene groups in 5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one makes it unique compared to similar compounds
Propriétés
Numéro CAS |
90377-54-1 |
|---|---|
Formule moléculaire |
C20H15N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
5-amino-4-[(5-hydroxynaphthalen-1-yl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C20H15N3O2/c21-15-7-1-6-14-19(25)11-10-17(20(14)15)23-22-16-8-2-5-13-12(16)4-3-9-18(13)24/h1-11,24-25H,21H2 |
Clé InChI |
CCIMGERZIHVNAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=C1)N)N=NC3=CC=CC4=C3C=CC=C4O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



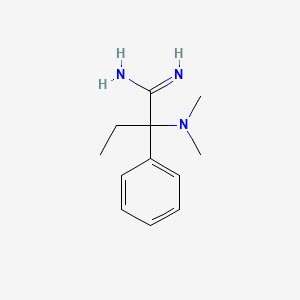


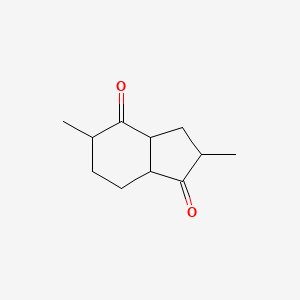
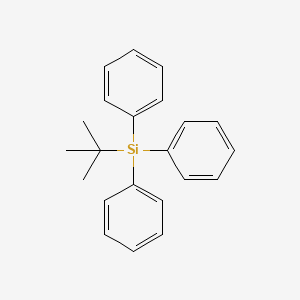
![2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid](/img/structure/B14359030.png)
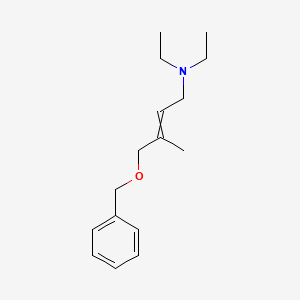
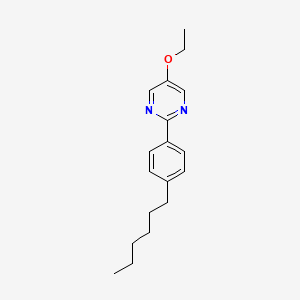
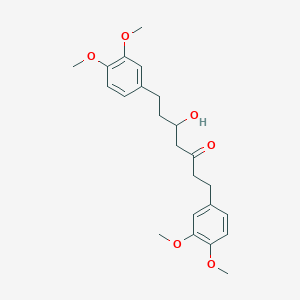
methyl}benzoate](/img/structure/B14359060.png)
